

# An In-Depth Technical Guide to the Physical and Chemical Properties of Feretoside

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Feretoside*

Cat. No.: *B113735*

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## Abstract

**Feretoside**, a prominent iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of **Feretoside**, intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development. This document details the structural and physicochemical characteristics of **Feretoside**, outlines experimental protocols for its isolation and analysis, and presents key spectral data to facilitate its identification and quantification. All quantitative data are summarized in structured tables for ease of reference, and relevant experimental workflows and signaling pathways are visualized using diagrammatic representations.

## Introduction

**Feretoside** is a naturally occurring iridoid glycoside that has been isolated from various plant species, most notably *Feretia apodanthera*. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. The glycosidic linkage in these compounds enhances their stability and bioavailability, making them attractive candidates for pharmacological investigation. Understanding the fundamental physical and chemical properties of **Feretoside** is paramount for its successful application in research and drug development, from initial extraction and purification to formulation and in vivo studies.

## Physicochemical Properties

The physical and chemical properties of **Feretoside** are crucial for its handling, characterization, and formulation. A summary of these properties is presented in the tables below.

### Physical Properties

Property	Value	Source
Physical Form	Solid, Powder	<a href="#">[1]</a>
Color	White or off-white	-
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol.	<a href="#">[2]</a>

### Chemical Properties

Property	Value	Source
Chemical Formula	C <sub>17</sub> H <sub>24</sub> O <sub>11</sub>	[1]
Molecular Weight	404.37 g/mol	[1]
CAS Number	27530-67-2	[1]
IUPAC Name	methyl (1S,4aS,5R,7aS)-1-(β-D-glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate	
InChI Key	WSGPLSDARZNM CW-LPGRTNKPSA-N	
Purity	Typically ≥98% (commercially available)	-
Storage	Short term at 0°C, long term at -20°C, desiccated.	

## Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the advancement of research. This section provides an overview of the key experimental protocols related to **Feretoside**.

### Isolation and Purification of Feretoside from *Feretia apodanthera*

The following protocol is a generalized procedure based on common practices for the isolation of iridoid glycosides from plant materials.

#### 3.1.1 Extraction

- Plant Material Preparation: Air-dry the leaves of *Feretia apodanthera* at room temperature and then grind them into a fine powder.

- **Maceration:** An optimized maceration process involves soaking the leaf powder in a solvent. For aqueous extraction, a mass-to-volume ratio of 1:20 for 2 hours has been suggested. For hydro-ethanolic extraction, a ratio of 1:20 for 30 minutes is recommended.
- **Filtration and Concentration:** Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

### 3.1.2 Chromatographic Purification

- **Column Chromatography:** Subject the crude extract to column chromatography on a silica gel column.
- **Elution Gradient:** Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, methanol).
- **Fraction Collection:** Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing **Feretoside**.
- **Further Purification:** Pool the fractions containing **Feretoside** and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

The following diagram illustrates a general workflow for the isolation and purification of **Feretoside**.



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**Caption:** General workflow for the isolation and purification of **Feretoside**.

## Analytical High-Performance Liquid Chromatography (HPLC-DAD)

HPLC with a Diode-Array Detector (DAD) is a standard method for the quantification of **Feretoside**.

- **Chromatographic System:** A standard HPLC system equipped with a DAD detector.
- **Column:** A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- **Mobile Phase:** A gradient elution is typically employed. A common mobile phase consists of a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) and an organic solvent like acetonitrile or methanol.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Detection:** Monitor the elution at a wavelength where **Feretoside** exhibits maximum absorbance.
- **Quantification:** Create a calibration curve using standard solutions of **Feretoside** of known concentrations to quantify the amount in a sample.

## Spectroscopic Data

Spectroscopic data are indispensable for the structural elucidation and identification of chemical compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific, experimentally-derived spectra for **Feretoside** are not readily available in public databases, typical chemical shift ranges for the key functional groups present in **Feretoside** can be predicted.

<sup>1</sup>H-NMR (Proton NMR):

- **Anomeric Proton (H-1):** ~4.5-5.5 ppm (doublet)
- **Glucosyl Protons:** ~3.0-4.0 ppm

- Aglycone Protons: Varied shifts depending on their electronic environment. Protons adjacent to oxygen atoms will be downfield.
- Methyl Ester Protons (-OCH<sub>3</sub>): ~3.7 ppm (singlet)

<sup>13</sup>C-NMR (Carbon-13 NMR):

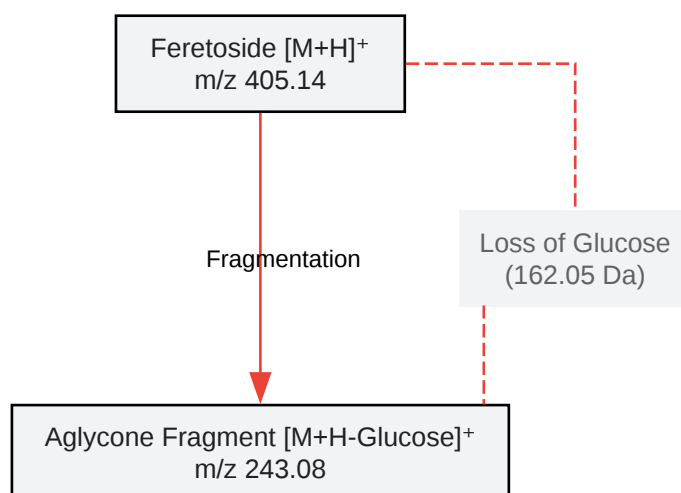
- Carbonyl Carbon (Ester): ~165-175 ppm
- Anomeric Carbon (C-1): ~95-105 ppm
- Glucosyl Carbons: ~60-80 ppm
- Aglycone Carbons: Varied shifts. Olefinic carbons will appear in the ~100-150 ppm range.
- Methyl Ester Carbon (-OCH<sub>3</sub>): ~50-55 ppm

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a common technique for analyzing iridoid glycosides.

- Molecular Ion: In positive ion mode ESI-MS, **Feretoside** (C<sub>17</sub>H<sub>24</sub>O<sub>11</sub>) is expected to show a prominent adduct ion, such as [M+Na]<sup>+</sup> at m/z 427.13 or [M+H]<sup>+</sup> at m/z 405.14.
- Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion to gain structural information. A characteristic fragmentation for glycosides is the loss of the sugar moiety. For **Feretoside**, a major fragment would correspond to the loss of the glucose unit (162 Da), resulting in an aglycone fragment ion.

The following diagram illustrates a simplified, predicted fragmentation pathway for **Feretoside** in positive ion mode ESI-MS/MS.



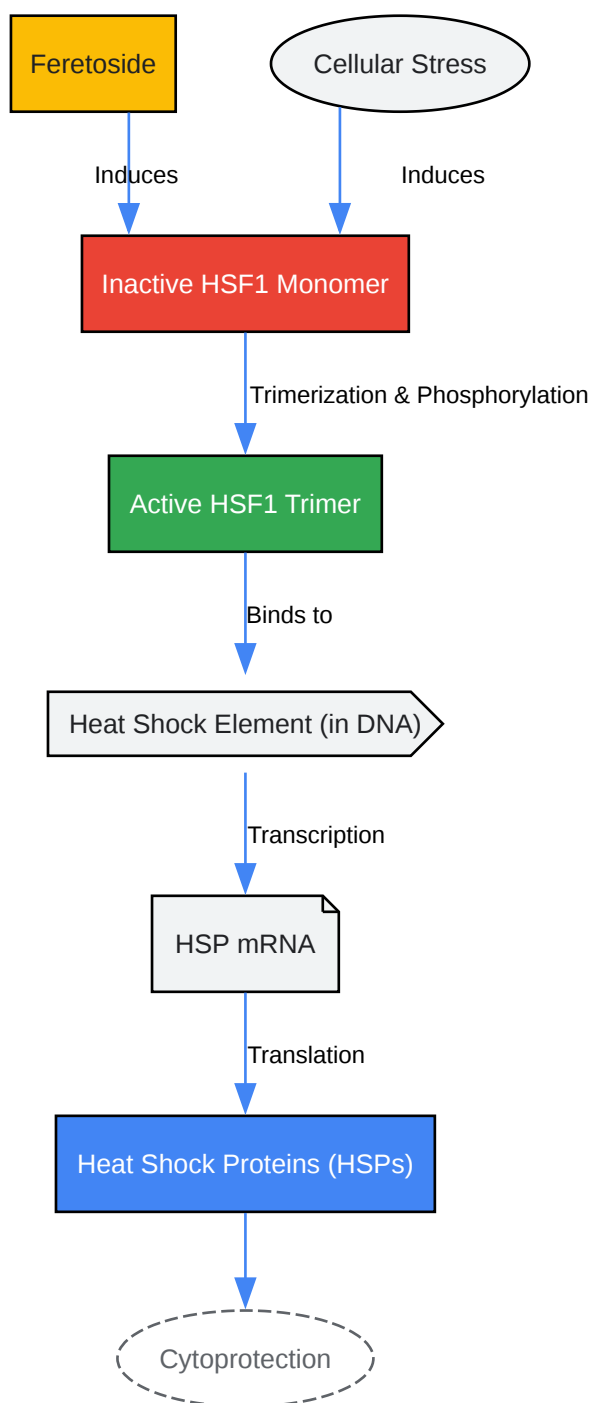
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**Caption:** Predicted ESI-MS/MS fragmentation of **Feretoside**.

## Biological Activity and Signaling Pathways

**Feretoside** has been reported to exhibit various biological activities. One notable activity is its role as an inducer of Heat Shock Factor 1 (HSF1). HSF1 is a key transcription factor that regulates the expression of heat shock proteins (HSPs), which are crucial for cellular protection against stress.

The simplified signaling pathway for HSF1 activation is depicted below.



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**Caption:** Simplified signaling pathway of HSF1 activation.

## Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of **Feretosome**. The tabulated data, detailed experimental protocols, and

spectroscopic information provide a valuable resource for researchers. Further investigation is warranted to determine the precise values for physical properties such as melting point and to obtain and publish high-resolution NMR and MS spectra with full assignments. Such data will be instrumental in advancing the research and development of **Feretoside** for its potential therapeutic uses.

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## References

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- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical and Chemical Properties of Feretoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113735#physical-and-chemical-properties-of-feretoside]

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